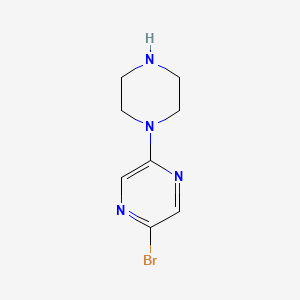

2-Bromo-5-(piperazin-1-YL)pyrazine

Descripción

Role of Pyrazine (B50134) Scaffolds in Drug Discovery and Development

Pyrazine, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 4, is a fundamental building block in a multitude of biologically active molecules. digitellinc.comnih.gov Its electron-deficient nature, a result of the electronegative nitrogen atoms, allows it to engage in crucial hydrogen bonding and other interactions with biological targets. pharmablock.com This characteristic has made the pyrazine ring a key component in a wide array of pharmaceuticals. digitellinc.comnih.gov

The pharmacological activities associated with pyrazine derivatives are extensive, encompassing anticancer, anti-inflammatory, antibacterial, antiparasitic, and antioxidant effects. mdpi.com A notable example is Pyrazinamide (B1679903), a cornerstone drug in the treatment of tuberculosis. mdpi.com More contemporary drugs like Bortezomib, a proteasome inhibitor for multiple myeloma, and Amiloride, a potassium-sparing diuretic, also feature the pyrazine core, highlighting its enduring relevance in modern medicine. nih.govmdpi.com In the realm of kinase inhibitors, a critical area of cancer research, the pyrazine nitrogen atom frequently serves as a hydrogen bond acceptor, anchoring the drug molecule to the hinge region of the kinase protein. pharmablock.com

The following table provides examples of marketed drugs that incorporate a pyrazine nucleus, demonstrating the scaffold's therapeutic diversity.

| Drug | Therapeutic Class | Primary Use |

| Pyrazinamide | Antitubercular | Treatment of tuberculosis |

| Bortezomib | Proteasome Inhibitor | Treatment of multiple myeloma |

| Amiloride | Diuretic | Management of hypertension and congestive heart failure |

| Glipizide | Antidiabetic | Treatment of type 2 diabetes |

| Eszopiclone | Sedative-hypnotic | Treatment of insomnia |

Significance of Piperazine (B1678402) Moieties in Pharmaceutical Agents

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is another stalwart of medicinal chemistry. It is one of the most common nitrogen-containing heterocyclic rings found in FDA-approved drugs. Its prevalence is due to its unique physicochemical properties; the piperazine moiety can significantly improve the aqueous solubility and pharmacokinetic profile of a drug candidate, crucial attributes for oral bioavailability.

The two nitrogen atoms of the piperazine ring provide handles for synthetic modification, allowing chemists to append different functional groups to modulate a compound's biological activity and target specificity. This versatility has led to the incorporation of piperazine in drugs across numerous therapeutic areas, including antipsychotic (e.g., Clozapine), antidepressant (e.g., Vortioxetine), antihistamine (e.g., Cetirizine), and anticancer (e.g., Imatinib) agents. The ability of the piperazine scaffold to improve drug-like properties and serve as a linker or pharmacophore has cemented its status as a privileged structure in drug design.

2-Bromo-5-(piperazin-1-YL)pyrazine as a Privileged Structure for Chemical Biology and Medicinal Chemistry

The fusion of the pyrazine and piperazine motifs in This compound creates a powerful and versatile building block for the synthesis of novel bioactive compounds. This molecule is not typically an end-drug itself but rather a highly valuable intermediate, embodying the beneficial properties of both its core structures.

The significance of this compound as a privileged structure stems from several key features:

Synthetic Versatility: The bromine atom on the pyrazine ring is a reactive handle, readily participating in a variety of cross-coupling reactions (like Suzuki or Buchwald-Hartwig reactions). This allows for the straightforward introduction of diverse molecular fragments, enabling the rapid generation of large libraries of compounds for screening.

Pharmacokinetic Enhancement: The piperazine moiety imparts favorable pharmacokinetic properties, such as improved solubility and the potential for oral absorption, to the molecules derived from it.

Biological Recognition: The pyrazine nitrogen atoms can act as hydrogen bond acceptors, while the piperazine nitrogen can be protonated at physiological pH, allowing for ionic interactions with biological targets.

A key application of this building block is in the synthesis of kinase inhibitors. For instance, it has been utilized as a starting material in the development of inhibitors for Activin receptor-like kinase 2 (ALK2), a target for the treatment of diseases like fibrodysplasia ossificans progressiva. The pyrazine core serves to orient the molecule within the ATP-binding pocket of the kinase, while the piperazine group can be modified to enhance potency and selectivity. Furthermore, its classification as a "Protein Degrader Building Block" points to its utility in the burgeoning field of PROTACs (PROteolysis TArgeting Chimeras), where it can serve as a core or linker element to bring a target protein and an E3 ligase into proximity, leading to the degradation of the target protein.

The properties of this key chemical intermediate are summarized in the table below.

| Property | Value |

| Chemical Formula | C₈H₁₁BrN₄ |

| Molecular Weight | 243.11 g/mol |

| CAS Number | 446286-90-4 |

| Appearance | Solid |

| Key Features | Reactive bromine atom, basic piperazine moiety |

| Primary Use | Synthetic intermediate, building block in medicinal chemistry |

Historical Context and Evolution of Research on Pyrazine-Piperazine Hybrid Systems

The deliberate combination of pyrazine and piperazine rings into single molecular entities is a relatively modern strategy in drug discovery, built upon the long-standing success of each individual scaffold. Historically, pyrazine-containing compounds like pyrazinamide have been in clinical use since the mid-20th century for tuberculosis. Similarly, piperazine was first introduced as an anthelmintic agent to treat parasitic worm infections.

The evolution towards hybrid systems represents a more rational approach to drug design. In the late 20th and early 21st centuries, with a deeper understanding of molecular biology and target-based drug discovery, medicinal chemists began to combine known privileged scaffolds to create new molecules with enhanced or novel activities. The realization that many kinase inhibitors require a heterocyclic core for hinge-binding and a basic amine group for solubility and additional interactions led to the logical pairing of pyrazines and piperazines.

This "molecular hybridization" strategy has proven highly effective. It allows for the integration of the target-binding capabilities of the pyrazine ring with the favorable pharmacokinetic properties and synthetic tractability of the piperazine moiety. The development of numerous kinase inhibitors for oncology is a testament to the success of this approach. The emergence of versatile building blocks like this compound is a direct result of this evolutionary trend, providing chemists with a pre-packaged, optimized starting point for the efficient discovery of next-generation therapeutics. rsc.orgresearchgate.net

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-5-piperazin-1-ylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN4/c9-7-5-12-8(6-11-7)13-3-1-10-2-4-13/h5-6,10H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQTLIQZJZHJUPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CN=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90610435 | |

| Record name | 2-Bromo-5-(piperazin-1-yl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446286-90-4 | |

| Record name | 2-Bromo-5-(piperazin-1-yl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90610435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Bromo 5 Piperazin 1 Yl Pyrazine

Regioselective Functionalization of the Pyrazine (B50134) Core

The pyrazine ring is an electron-deficient heterocycle, a characteristic that dictates its reactivity. slideshare.netresearchgate.net This electron-poor nature makes it susceptible to nucleophilic attack but generally resistant to electrophilic substitution unless activating groups are present or harsh conditions are employed. slideshare.netwikipedia.org The strategic introduction of substituents, therefore, relies on carefully chosen reactions that accommodate this inherent reactivity.

Halogenation Strategies for Bromine Introduction

Introducing a bromine atom onto the pyrazine core is a critical first step in many synthetic routes. Due to the electron-deficient nature of the pyrazine ring, direct electrophilic bromination, a common method for benzene (B151609) and other electron-rich aromatics, is challenging and often requires a Lewis acid catalyst to increase the electrophilicity of the halogen. wikipedia.orglibretexts.orgkhanacademy.org

A more effective strategy involves starting with an activated pyrazine derivative, such as 2-aminopyrazine. The amino group activates the ring towards electrophilic substitution. For instance, a synthetic pathway can involve the regioselective chlorination of 2-aminopyrazine, followed by bromination using N-bromosuccinimide (NBS). nih.gov The resulting aminobromochloropyrazine can then be further manipulated. Another approach is the halogenation of pyrazine N-oxides, which activates the ring and allows for strategic installation of halogens. nih.gov

Table 1: Comparison of Bromination Strategies for Pyrazine Derivatives

| Starting Material | Brominating Agent | Catalyst/Conditions | Outcome | Reference |

| 2-Aminopyrazine | N-Bromosuccinimide (NBS) | Acetonitrile | Regioselective bromination | nih.gov |

| Pyrazine | Br₂ | Lewis Acid (e.g., FeBr₃) | Requires harsh conditions | wikipedia.orglibretexts.org |

| Pyrazine N-oxide | POBr₃ | Heat | Bromination with potential rearrangement | nih.gov |

This table is generated based on general principles of aromatic halogenation and specific examples for related heterocycles.

Nucleophilic Aromatic Substitution with Piperazine (B1678402)

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction for functionalizing halopyrazines. The electron-withdrawing nature of the two ring nitrogens activates the halide leaving group towards displacement by a nucleophile. researchgate.net In the synthesis of 2-Bromo-5-(piperazin-1-yl)pyrazine, a common precursor is 2,5-dihalopyrazine (e.g., 2,5-dibromopyrazine (B1339098) or 2-chloro-5-bromopyrazine).

The reaction typically involves heating the halopyrazine with piperazine in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). A base, such as potassium carbonate or an excess of piperazine itself, is often used to neutralize the hydrogen halide formed during the reaction. researchgate.net The greater reactivity of chlorine over bromine as a leaving group in some SNAr reactions can be exploited for regioselective substitution on a chloro-bromopyrazine substrate. researchgate.netnih.gov However, in many cases, the two halogens exhibit similar reactivity. nih.gov

Synthetic Pathways for the Piperazine Moiety Attachment

The formation of the C-N bond between the pyrazine ring and the piperazine nitrogen can be accomplished through several robust methods, primarily direct amination (SNAr) and palladium-catalyzed coupling reactions.

Direct Amination Approaches

As discussed under SNAr (Section 2.1.2), the direct reaction between a bromopyrazine and piperazine is a straightforward and widely used method. mdpi.com This approach leverages the intrinsic electrophilicity of the carbon atom attached to the bromine, which is enhanced by the pyrazine ring's electron-deficient character. The reaction proceeds via a two-step addition-elimination mechanism, where piperazine first adds to the ring to form a Meisenheimer complex, followed by the elimination of the bromide ion to restore aromaticity. nih.gov The efficiency of this reaction can be influenced by the solvent, temperature, and the presence of a base.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful and versatile alternative for forming the pyrazine-piperazine C-N bond. mdpi.comnih.gov This method is often successful where traditional SNAr reactions fail or require harsh conditions. nih.gov

The reaction couples a bromopyrazine with piperazine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial and can significantly impact the reaction's efficiency and scope. Common ligands include bidentate phosphines like dppf (1,1'-Bis(diphenylphosphino)ferrocene) or Xantphos. The base, typically a strong, non-nucleophilic one like sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃), plays a key role in the catalytic cycle. This methodology is valued for its functional group tolerance and generally high yields. youtube.com

Table 2: Key Components in Buchwald-Hartwig Amination

| Component | Examples | Function | Reference |

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Source of active Pd(0) catalyst | nih.govnih.gov |

| Phosphine Ligand | BINAP, Xantphos, dppf | Stabilizes Pd center, facilitates catalytic cycle | capes.gov.br |

| Base | NaOt-Bu, Cs₂CO₃, K₃PO₄ | Promotes deprotonation of amine, regenerates catalyst | mdpi.comnih.gov |

| Substrates | Aryl/Heteroaryl Halides, Amines (Piperazine) | Coupling partners | mdpi.comnih.gov |

This table summarizes common reagents used in Palladium-catalyzed amination reactions.

Convergent and Divergent Synthetic Strategies

A convergent synthesis involves preparing the key fragments—the brominated pyrazine core and the piperazine moiety—separately. These two fragments are then joined in a final step, typically via SNAr or a palladium-catalyzed coupling. A common convergent route starts with the synthesis of 2,5-dibromopyrazine. This intermediate is then reacted with one equivalent of piperazine under carefully controlled conditions to achieve monosubstitution, yielding the target molecule. This approach is efficient as it builds complexity rapidly in the final step.

A divergent synthesis begins with a common intermediate that is elaborated into a variety of different products. In this context, this compound itself can be a key intermediate in a divergent strategy. Starting from 2,5-dibromopyrazine, one bromine atom is selectively displaced with piperazine. The remaining bromine atom at the 5-position serves as a handle for further functionalization, for example, through subsequent Suzuki or Stille cross-coupling reactions to introduce a wide range of aryl or alkyl groups. sigmaaldrich.com This strategy is highly valuable for generating libraries of related compounds for drug discovery programs. An alternative divergent approach could start with 2-aminopyrazine, which is sequentially halogenated and modified to build up the desired substitution pattern. nih.gov

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for minimizing the environmental impact of its production. The traditional synthesis often involves a nucleophilic aromatic substitution reaction between 2,5-dibromopyrazine and piperazine. This process can be optimized by focusing on several key green chemistry metrics.

A primary consideration is atom economy , which seeks to maximize the incorporation of starting materials into the final product. In the reaction between 2,5-dibromopyrazine and piperazine, a significant portion of the mass can be lost in the form of byproducts, such as hydrogen bromide, which must be neutralized by a base. The choice of base and solvent system is therefore critical. Utilizing a solid-supported base could simplify purification and reduce waste streams.

Another key principle is the use of safer solvents . Many traditional organic solvents are volatile, toxic, and difficult to dispose of. Research into greener alternatives for similar N-arylation reactions has explored the use of water, supercritical fluids, or bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF). While specific studies on this compound are not extensively detailed in this context, the broader trend in pharmaceutical manufacturing is to move away from hazardous solvents like dimethylformamide (DMF) or dichloromethane (B109758) (DCM).

Energy efficiency is also a significant factor. The synthesis can be made more energy-efficient by employing catalytic methods that allow the reaction to proceed at lower temperatures. Microwave-assisted organic synthesis (MAOS) represents a powerful tool in this regard. Microwave irradiation can dramatically reduce reaction times from hours to minutes, leading to substantial energy savings and often improving product yields by minimizing thermal degradation.

Finally, waste reduction is a paramount goal. This involves not only minimizing byproducts but also designing processes that allow for the recycling of catalysts and solvents. The use of heterogeneous catalysts, for example, can facilitate easy separation and reuse, contributing to a more sustainable and cost-effective synthetic route.

Table 1: Application of Green Chemistry Principles to Synthesis

| Green Chemistry Principle | Application in the Synthesis of this compound |

|---|---|

| Atom Economy | Optimization of base and reaction conditions to minimize the formation of salt byproducts. |

| Safer Solvents | Replacement of traditional polar aprotic solvents (e.g., DMF) with greener alternatives like water, ionic liquids, or bio-derived solvents. |

| Energy Efficiency | Utilization of microwave-assisted synthesis to reduce reaction times and energy consumption compared to conventional heating. |

| Waste Reduction | Employing recyclable heterogeneous catalysts and developing processes for solvent recycling to minimize the overall waste generated. |

Stereoselective Synthesis of Chiral Analogues of this compound

While this compound itself is an achiral molecule, the introduction of substituents on the piperazine ring can create chiral centers, leading to the formation of enantiomeric or diastereomeric analogues. The stereoselective synthesis of such analogues is of significant interest in medicinal chemistry, as different stereoisomers of a drug candidate can exhibit vastly different pharmacological and toxicological profiles.

Currently, specific literature detailing the stereoselective synthesis of chiral analogues starting directly from this compound is not widely available. However, the synthesis of these analogues can be envisioned through two primary strategies:

Use of a Chiral Building Block: This approach involves reacting 2,5-dibromopyrazine with a pre-synthesized, enantiomerically pure substituted piperazine. For instance, (R)- or (S)-2-methylpiperazine could be used to generate the corresponding chiral analogues. The key to this method lies in the efficient and stereospecific synthesis of the chiral piperazine derivative itself, which can be achieved through various established methods, including asymmetric synthesis or resolution of a racemic mixture.

Asymmetric Synthesis: A more advanced strategy would involve the development of an asymmetric catalytic system for the direct synthesis of chiral derivatives. This could potentially involve a chiral catalyst that directs the addition of a substituted piperazine to the pyrazine core in a stereoselective manner. While this is a more complex undertaking, it could offer a more efficient route to the desired chiral products.

The development of stereoselective synthetic routes is a critical area of research. Access to enantiomerically pure analogues of this compound would enable detailed structure-activity relationship (SAR) studies, potentially leading to the discovery of new therapeutic agents with improved efficacy and safety profiles.

Table 2: Potential Chiral Analogues and Synthetic Approaches

| Chiral Analogue | Potential Synthetic Strategy | Key Considerations |

|---|---|---|

| 2-Bromo-5-((R)-2-methylpiperazin-1-yl)pyrazine | Reaction of 2,5-dibromopyrazine with (R)-2-methylpiperazine. | Availability and enantiomeric purity of the chiral piperazine starting material. |

| 2-Bromo-5-((S)-2-methylpiperazin-1-yl)pyrazine | Reaction of 2,5-dibromopyrazine with (S)-2-methylpiperazine. | Ensuring no racemization occurs during the nucleophilic substitution reaction. |

| Diastereomeric derivatives (e.g., with multiple substitutions) | Multi-step synthesis involving stereocontrolled introduction of chiral centers. | Complex synthesis design and control of multiple stereocenters. |

Derivatization and Structure Activity Relationship Sar Studies of 2 Bromo 5 Piperazin 1 Yl Pyrazine

N-Substitution Patterns on the Piperazine (B1678402) Ring of 2-Bromo-5-(piperazin-1-YL)pyrazine

The secondary amine of the piperazine ring in this compound is a primary site for modification. By introducing a variety of substituents at this position, chemists can significantly alter the compound's size, lipophilicity, and hydrogen bonding capabilities, which in turn influences its interaction with biological targets.

Introduction of Aromatic and Heteroaromatic Substituents

The introduction of aryl and heteroaryl groups at the N-4 position of the piperazine ring is a common strategy to explore interactions with aromatic-binding regions of target proteins. These substituents can engage in π-π stacking, hydrophobic, and van der Waals interactions, often leading to a significant enhancement in biological activity.

Research on analogous arylpiperazine-containing scaffolds has demonstrated the importance of the substitution pattern on the aromatic ring. For instance, in a series of arylpiperazine derivatives developed as interferon inducers, the nature and position of substituents on the N-aryl ring were found to be critical for activity. While a direct SAR table for this compound is not extensively available in the public domain, we can infer the expected trends from related pyrazinyl-piperazinyl derivatives. A study on pyrazinyl-piperazinyl-piperidine scaffolds as CXCR3 receptor antagonists highlighted that substitution on the N-arylpiperazine moiety significantly impacts binding affinity.

Table 1: Representative SAR Data for N-Aryl and N-Heteroaryl Piperazinyl Scaffolds

| Compound ID | N-Substituent | Biological Target | Activity (IC₅₀/Kᵢ) |

|---|---|---|---|

| A-1 | Phenyl | 5-HT₁ₐ Receptor | Moderate Affinity |

| A-2 | 2-Methoxyphenyl | 5-HT₁ₐ Receptor | High Affinity |

| A-3 | 2,3-Dichlorophenyl | Type I IFN Inducer | Potent Activity |

| A-4 | 4-Fluorophenyl | CXCR3 Antagonist | High Affinity |

| A-5 | Pyrimidin-2-yl | 5-HT₁ₐ Receptor | Moderate Affinity |

This table is a composite representation based on findings from analogous structures to illustrate general SAR principles.

The data generally suggest that electron-donating or withdrawing groups and their positions on the aromatic ring can fine-tune the electronic environment and steric profile of the molecule, leading to improved target engagement. For example, ortho-substituents can force the aryl ring out of planarity with the piperazine, which can be favorable for binding to some receptors.

Aliphatic Chain Modifications and Linker Design

Modifications can range from simple alkyl groups (e.g., methyl, ethyl) to longer chains or cyclic systems. The presence of a methyl group on the piperazine nitrogen, as seen in the commercially available 2-bromo-5-(4-methylpiperazin-1-yl)pyrazine, is a common starting point for such explorations. The length and branching of the aliphatic chain can impact the van der Waals interactions and the entropic cost of binding. In some cases, these aliphatic linkers are terminated with a functional group, such as a hydroxyl, carboxyl, or an additional cyclic moiety, to introduce new interaction points.

Table 2: Representative SAR Data for N-Aliphatic Substituted Piperazinyl Scaffolds

| Compound ID | N-Substituent | Biological Target | Activity |

|---|---|---|---|

| B-1 | Methyl | Generic Kinase | Baseline Activity |

| B-2 | Ethyl | Generic Kinase | Increased Potency |

| B-3 | Isopropyl | Generic Kinase | Decreased Potency |

| B-4 | Cyclohexylmethyl | Generic Kinase | Variable Activity |

| B-5 | 2-Hydroxyethyl | Generic Kinase | Improved Solubility & Potency |

This table is a hypothetical representation based on general medicinal chemistry principles for N-aliphatic substitution.

Modifications to the Pyrazine (B50134) Core of this compound

The pyrazine ring itself offers opportunities for structural diversification. The bromine atom at the 2-position is a particularly useful handle for introducing a wide array of substituents via cross-coupling reactions.

Replacement of the Bromine Atom with Diverse Functional Groups

The bromine atom on the pyrazine ring is readily displaced through various transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the introduction of a wide range of aryl and heteroaryl groups at the C-2 position, fundamentally altering the compound's core structure and electronic distribution.

The Suzuki reaction, typically employing a palladium catalyst and a boronic acid or ester, is a robust method for forming C-C bonds. mdpi.com The choice of the boronic acid allows for the systematic exploration of the impact of different aromatic and heteroaromatic substituents on biological activity. For example, coupling with phenylboronic acid would yield 2-phenyl-5-(piperazin-1-yl)pyrazine, while using heteroaryl boronic acids could introduce moieties like pyridyl, thienyl, or pyrazolyl groups. The electronic nature (electron-donating or -withdrawing) and steric bulk of these new substituents can dramatically influence target affinity and selectivity. researchgate.net

Table 3: Predicted Outcomes of Suzuki Coupling on this compound

| Compound ID | C-2 Substituent (from Boronic Acid) | Predicted Impact on Activity |

|---|---|---|

| C-1 | Phenyl | Establishes a baseline for aryl substitution. |

| C-2 | 4-Methoxyphenyl | May enhance activity through H-bond acceptance. |

| C-3 | 3-Trifluoromethylphenyl | May improve metabolic stability and cell permeability. |

| C-4 | Pyridin-3-yl | Introduces a basic nitrogen for potential salt bridge formation. |

| C-5 | Thiophen-2-yl | Can act as a bioisostere for a phenyl ring. |

This table is based on established outcomes of Suzuki reactions on similar bromo-heterocyclic scaffolds.

Other coupling reactions, such as the Buchwald-Hartwig amination (for C-N bond formation) or Sonogashira coupling (for C-C alkyne formation), could also be employed to further diversify the C-2 position.

Further Functionalization of the Pyrazine Ring at Other Positions

While the C-2 and C-5 positions are the most readily functionalized, modern synthetic methods are enabling the modification of other positions on the pyrazine ring. Direct C-H activation, for instance, offers a pathway to introduce substituents at positions that are otherwise difficult to access. This strategy can lead to novel derivatives with unique substitution patterns.

Functionalization at the C-3 or C-6 positions of the pyrazine ring would significantly alter the shape and electronic profile of the scaffold. For example, introducing a small alkyl or halogen group could create new steric or electronic interactions with a target protein, potentially leading to enhanced selectivity or potency. However, achieving regioselective C-H activation on a complex molecule like this compound remains a synthetic challenge.

Hybridization Strategies with Other Pharmacophoric Scaffolds

A powerful strategy in drug discovery is the creation of hybrid molecules, which combine two or more distinct pharmacophoric scaffolds into a single entity. This approach aims to leverage the biological activities of the individual components to create a molecule with a synergistic or novel mode of action. The this compound scaffold is an excellent candidate for this strategy, with the piperazine nitrogen and the C-2 bromine atom serving as convenient points for linkage.

For example, the piperazine nitrogen can be acylated or alkylated with another bioactive molecule. In one study, a thieno[2,3-b]pyrazine-3-yl moiety was linked to an arylpiperazine via a carboxamide linker, resulting in a potent inhibitor of colorectal cancer cell growth. nih.gov Similarly, pyrazine and 1,2,4-triazole (B32235) analogues have been combined to create hybrid compounds with potent antitubercular activity. rsc.org These hybrids merge the recognized pharmacophoric features of pyrazinamide (B1679903) with those of triazole-based agents. rsc.org

Table 4: Examples of Hybrid Molecules Incorporating a Pyrazine-Piperazine Scaffold

| Compound ID | Hybrid Partner | Linker | Biological Target/Activity |

|---|---|---|---|

| D-1 | Thieno[2,3-b]pyrazine | Carboxamide | Anticancer (G2/M arrest) |

| D-2 | 1,2,4-Triazole | Thioether | Antitubercular |

| D-3 | Coumarin | Benzamido | Antifilarial |

| D-4 | Imidazo[1,2-α]pyrazine | Aryl | Antitumor |

This table showcases examples of hybridization strategies based on published research on pyrazine-containing hybrids. nih.govrsc.orgmdpi.com

These hybridization strategies can lead to compounds with dual-targeting capabilities or improved pharmacokinetic profiles, representing a promising avenue for the development of new therapeutics based on the this compound core.

Impact of Structural Modifications on Biological Activity and Selectivity

The strategic derivatization of the this compound scaffold is a cornerstone of medicinal chemistry efforts to discover novel therapeutic agents. The impact of structural modifications on the biological activity and selectivity of these compounds is a key area of investigation. Through systematic alterations of the pyrazine ring, the piperazine moiety, and the bromine substituent, researchers can fine-tune the pharmacological profile of these molecules.

The core principle of these structure-activity relationship (SAR) studies is to identify which parts of the molecule are essential for its biological effects and which can be modified to enhance potency, improve selectivity, and optimize pharmacokinetic properties. For instance, in the development of enzyme inhibitors, even minor changes to the chemical structure can lead to significant differences in binding affinity and inhibitory activity.

An illustrative example of this can be seen in studies on related heterocyclic compounds, such as pyridazinone derivatives, which have been evaluated as selective monoamine oxidase B (MAO-B) inhibitors. nih.gov In one such study, a series of pyridazinones containing a (2-fluorophenyl)piperazine moiety were synthesized and tested for their MAO-A and MAO-B inhibitory activities. nih.gov The findings revealed that the nature and position of substituents on the benzalhydrazone part of the molecule had a profound impact on MAO-B inhibition. For example, a bromo substitution at the meta position resulted in a more potent inhibitor than a bromo substitution at the para position. nih.gov This highlights the sensitivity of the biological target to the spatial arrangement of the atoms in the inhibitor.

The following data table, adapted from the study on pyridazinone derivatives, illustrates the effect of different substituents on MAO-B inhibitory potency. nih.gov

Table 1: Impact of Substituents on MAO-B Inhibitory Activity of Pyridazinone Derivatives This table is based on data from a study on pyridazinone derivatives and is for illustrative purposes of SAR principles.

| Compound | Substituent (R) | MAO-B IC₅₀ (µM) |

|---|---|---|

| T1 | -H | > 10 |

| T3 | para-Cl | 0.039 |

| T5 | para-F | 0.89 |

| T6 | meta-Br | 0.013 |

| T7 | para-Br | 0.67 |

| T9 | para-OCH₃ | 0.31 |

| T11 | para-CH₃ | 0.92 |

| T12 | para-N(CH₃)₂ | 0.25 |

IC₅₀ is the half-maximal inhibitory concentration.

Similarly, research on pyridylpiperazine hybrid derivatives as urease inhibitors has provided valuable SAR insights. nih.gov A study involving the synthesis of a series of 1-(3-nitropyridin-2-yl)piperazine (B1350711) derivatives demonstrated that modifications to the N-arylacetamide side chain significantly influenced their urease inhibitory activity. nih.gov The results showed that certain derivatives were significantly more potent than the standard inhibitor, thiourea. nih.gov For instance, a derivative with a 2,4-dichlorophenyl group was found to be a highly active urease inhibitor. nih.gov

The data from this study is summarized in the table below.

Table 2: Urease Inhibitory Activity of Pyridylpiperazine Derivatives This table is based on data from a study on pyridylpiperazine derivatives and is for illustrative purposes of SAR principles.

| Compound | N-Aryl Group | Urease IC₅₀ (µM) |

|---|---|---|

| 5a | Phenyl | 5.61 ± 0.89 |

| 5b | 2,4-Dichlorophenyl | 2.0 ± 0.73 |

| 5c | 4-Bromophenyl | 3.1 ± 1.12 |

| 5e | 4-Fluorophenyl | 4.32 ± 0.98 |

| 5g | 4-Nitrophenyl | 6.87 ± 1.03 |

| Thiourea (Standard) | - | 23.2 ± 11.0 |

IC₅₀ is the half-maximal inhibitory concentration.

These examples from related heterocyclic systems underscore the importance of systematic structural modifications in drug discovery. While the specific biological activities of this compound derivatives would depend on the therapeutic target, the principles of SAR remain the same. The bromine atom itself can be a site for modification, and its replacement with other halogens or functional groups could modulate activity, as seen in a study on thiazole (B1198619) derivatives where a bromo-substituted compound showed different selectivity compared to its chloro-substituted counterpart. nih.gov

Biological and Pharmacological Investigations of 2 Bromo 5 Piperazin 1 Yl Pyrazine Derivatives

Antimicrobial Potential of 2-Bromo-5-(piperazin-1-YL)pyrazine Analogues

The growing threat of antimicrobial resistance has spurred the search for new and effective antimicrobial agents. nih.gov Derivatives of pyrazine (B50134) and piperazine (B1678402) have emerged as promising candidates in this area, exhibiting a broad spectrum of activity against various pathogens. semanticscholar.org

Antibacterial Activity against Drug-Resistant Strains

The emergence of drug-resistant bacterial strains, such as extensively drug-resistant Salmonella Typhi (XDR-S. Typhi), presents a significant global health challenge. researchgate.netmdpi.com Research into pyrazine derivatives has shown promising results in combating these resistant pathogens. For instance, a series of pyrazine carboxamides were synthesized and evaluated for their antibacterial activity against XDR-S. Typhi. mdpi.com One particular derivative, compound 5d , demonstrated potent activity with a minimum inhibitory concentration (MIC) of 6.25 mg/mL and an inhibition zone of 17 mm. mdpi.com

Similarly, studies on other piperazine derivatives have highlighted their effectiveness against both Gram-positive and Gram-negative bacteria. ijcmas.com In a screening of thirty novel piperazine compounds, five showed significant antibacterial activity against pathogens including E. coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Shigella flexneri, and both methicillin-resistant and sensitive Staphylococcus aureus (MRSA and S. aureus). ijcmas.com Notably, compound RL-308 was found to be highly effective against both S. aureus and MRSA. ijcmas.com Further investigations into disubstituted piperazines revealed that some compounds were more potent than the standard antibiotic ampicillin (B1664943) against MRSA, E. coli, and P. aeruginosa. nih.gov

Table 1: Antibacterial Activity of Pyrazine and Piperazine Derivatives

| Compound/Derivative | Bacterial Strain(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Pyrazine Carboxamide (5d) | XDR-S. Typhi | MIC of 6.25 mg/mL, inhibition zone of 17 mm. | mdpi.com |

| Piperazine Compound (RL-308) | S. aureus, MRSA | Highly effective against both strains. | ijcmas.com |

| Disubstituted Piperazine (3d) | P. aeruginosa | Better activity than ampicillin. | nih.gov |

| Disubstituted Piperazine (3g) | E. coli | More efficient than ampicillin. | nih.gov |

| Disubstituted Piperazine (3k) | Listeria monocytogenes | Most potent compound in the study. | nih.gov |

Antifungal Efficacy

Fungal infections have become a significant cause of morbidity and mortality, necessitating the development of new antifungal agents. nih.govresearchgate.net Pyrazine and piperazine derivatives have demonstrated notable antifungal properties. For example, 3,5-dichloro-pyrazine-2(1H)-one has shown fungicidal activity against the human pathogen Candida albicans. ijrpc.com Additionally, certain pyrazin-2(1H)-one derivatives, such as 3,6-diisobutyl Pyrazin-2(1H)one and 3-isobutyl-6-(1-hydroxy-2-methylpropyl) Pyrazin-2(1H)one, have exhibited antifungal activity against Aspergillus species. ijrpc.com

In a study of new 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides, compound 3k displayed the best antifungal activity, with Trichoderma viride being the most sensitive fungus. nih.gov Another study on 2-acylhydrazino-5-arylpyrrole derivatives found that many of these compounds exhibited very good antifungal activity against Candida species, with MIC values ranging from 0.39 to 3.12 microg/mL, surpassing the potency of fluconazole. nih.gov Furthermore, the synthesis of 5-(2-bromo-5-fluorophenyl)-3-(1H-pyrrol-2-yl)-4,5-dihydro-1H-pyrazole yielded a compound with moderate antifungal activity against Candida tropicalis, Candida parapsilosis, and Candida albicans. researchgate.net

Antitubercular Applications

Tuberculosis (TB) remains a major global health problem, and the development of new anti-TB drugs is a priority. nih.gov Pyrazinamide (B1679903) is a well-established first-line drug for the treatment of TB. researchgate.netnih.gov Building on this, researchers have designed and synthesized new pyrazinamide derivatives with the aim of enhancing their anti-mycobacterial activity. nih.gov In one such study, a series of pyrazinamide derivatives were synthesized and tested against Mycobacterium tuberculosis. nih.gov The results showed that several of these derivatives had a good inhibitory effect, with derivative 1f exhibiting the highest antibacterial activity at 99.6% and a minimum inhibitory concentration of 8.0 µg/mL. nih.gov

Antiviral Activity (e.g., SARS-CoV-2 inhibitors)

The search for effective antiviral agents is an ongoing effort, with piperazine-based compounds showing potential against a range of viruses. researchgate.net While many piperazine-substituted pyranopyridines did not show significant activity against RNA viruses, two compounds, DO11-37 and DO11-46 , demonstrated a weak but statistically significant reduction in the replication of influenza virus and SARS-CoV-2. nih.gov Another study focused on 2-(4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)-N-(alkyl, aryl)hydrazine-1-carbothioamides found that most of the synthesized compounds exhibited inhibitory activity against the yellow fever virus at concentrations of ≤10 μg/mL. nuph.edu.ua

Anticancer Research and Antineoplastic Mechanisms

Nitrogen-containing heterocyclic compounds are recognized for their potential in anticancer drug development. nih.gov Pyrazine and piperazine derivatives have been the subject of extensive research for their cytotoxic effects against various cancer cell lines. researchgate.netsemanticscholar.org

Cytotoxicity against Various Cancer Cell Lines

Numerous studies have demonstrated the cytotoxic potential of pyrazine and piperazine derivatives against a range of cancer cell lines. For instance, a series of pyrazolone (B3327878) derivatives were evaluated for their activity against human tumor cell lines, including HepG2 (liver cancer), OVCAR3 (ovarian cancer), and KB (oral cancer). nih.gov Among the thirteen compounds screened, compound 9 showed remarkable anticancer effects with low IC50 values across all tested cell lines. nih.gov

In another study, piperazine-containing compounds were reported as promising agents for anticancer therapy due to their antiproliferative effect on various human cancer cell lines. nih.gov Furthermore, research on pyrazoline derivatives has highlighted their significant cytotoxic activities. nih.gov For example, pyrazole-pyrazoline hybrids have been synthesized and evaluated for their in vitro cytotoxicity against HeLa (cervical cancer), NCI-H460 (lung cancer), and PC-3 (prostate cancer) cell lines. nih.gov

Table 2: Cytotoxicity of Pyrazine and Piperazine Derivatives

| Compound/Derivative | Cancer Cell Line(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Pyrazolone Derivative (Compound 9) | HepG2, OVCAR3, KB, KBv200 | IC50 values of (3.24 ± 0.28), (2.58 ± 0.61), (3.81 ± 0.02), and (3.45 ± 0.03) μg/mL, respectively. | nih.gov |

| Pyrazole-pyrazoline Hybrid (Compound 59) | HeLa, NCI-H460, PC-3 | IC50 values of 11.46, 13.41, and 22.47 μM, respectively. | nih.gov |

| Benzothiophene-pyrazoline Hybrid (41) | Hep-G2 | IC50 value of 3.57 μM, lower than cisplatin. | nih.gov |

Modulation of Cell Proliferation and Apoptosis

Derivatives of the this compound scaffold have demonstrated notable capabilities in modulating fundamental cellular processes such as proliferation and apoptosis, which are often dysregulated in cancer.

Research has shown that certain pyrazine derivatives can effectively inhibit the proliferation of various cancer cell lines. For instance, a novel pyrazine derivative, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU), exhibited significant cytotoxic effects against Jurkat, HeLa, and MCF-7 cancer cell lines. nih.gov Notably, in Jurkat cells, BPU was found to arrest the cell cycle in the sub-G1 phase, an indicator of apoptosis induction. nih.gov This suggests that the compound interferes with the normal progression of the cell cycle, ultimately leading to programmed cell death.

Similarly, pyrazolo[3,4-d]pyrimidine derivatives have been shown to possess cytotoxic activity against a panel of cancer cell lines, including Caco-2, A549, HT1080, and HeLa. nih.gov One of the most promising compounds from this series was found to significantly decrease the expression of Ki67, a well-known marker of cell proliferation. nih.gov This indicates that the anti-proliferative effects of these derivatives are, at least in part, mediated by the inhibition of proteins essential for cell division.

Furthermore, a series of novel 5-bromo-7-azaindolin-2-one derivatives were synthesized and evaluated for their in vitro antitumor activity. Several of these compounds exhibited broad-spectrum potency against HepG2, A549, and Skov-3 cancer cell lines, with the most active compound showing significantly greater potency than the standard drug Sunitinib. nih.gov

Table 1: Antiproliferative Activity of Selected Pyrazine Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU) | Jurkat | 4.64 ± 0.08 | nih.gov |

| Pyrazolo[3,4-d]pyrimidine derivative 7 | Hela | 17.50 | nih.gov |

| Pyrazolo[3,4-d]pyrimidine derivative 7 | HT1080 | 43.75 | nih.gov |

| Pyrazolo[3,4-d]pyrimidine derivative 7 | Caco-2 | 73.08 | nih.gov |

| Pyrazolo[3,4-d]pyrimidine derivative 7 | A549 | 68.75 | nih.gov |

| 5-bromo-7-azaindolin-2-one derivative 23p | HepG2 | 2.357 | nih.gov |

| 5-bromo-7-azaindolin-2-one derivative 23p | A549 | 3.012 | nih.gov |

| 5-bromo-7-azaindolin-2-one derivative 23p | Skov-3 | Not specified | nih.gov |

Inhibition of Specific Oncogenic Pathways (e.g., protein tyrosine phosphatases like SHP2)

A key mechanism through which this compound derivatives exert their anticancer effects is by targeting specific oncogenic signaling pathways. A prominent target identified for this class of compounds is the Src homology region 2 domain-containing protein tyrosine phosphatase 2 (SHP2). nih.govgoogle.comnih.govnih.govnih.gov

SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in mediating cellular signaling downstream of various receptor tyrosine kinases. It is a key component of the RAS-mitogen-activated protein kinase (MAPK), JAK-STAT, and phosphoinositol-3-kinase-AKT pathways, all of which are frequently hyperactivated in cancer, leading to uncontrolled cell growth and survival. nih.govnih.gov

Several studies have reported the discovery of pyrazine-based compounds as potent and selective allosteric inhibitors of SHP2. nih.govnih.gov For example, a series of 1H-pyrazolo[3,4-b]pyrazine derivatives were developed, with one compound exhibiting a half-maximal inhibitory concentration (IC50) of 3.2 nM against SHP2. nih.gov This compound also demonstrated significant anti-proliferative activity in KRAS-mutant non-small cell lung cancer cells. nih.gov Similarly, imidazopyrazine derivatives have been identified as allosteric SHP2 inhibitors, with cocrystallization studies confirming their binding to the allosteric pocket of the enzyme. nih.gov

The inhibition of SHP2 by these pyrazine derivatives leads to the downregulation of downstream signaling pathways, such as the phosphorylation of ERK and AKT, which are critical for cancer cell proliferation and survival. nih.gov Furthermore, some thiazole (B1198619) derivatives, which are also heterocyclic compounds, have been found to inhibit the activity of the Ras oncogene, a key player in many cancers. nih.gov

Table 2: SHP2 Inhibitory Activity of Selected Pyrazine Derivatives

| Compound Class | Specific Derivative | IC50 (nM) | Reference |

|---|---|---|---|

| Imidazopyrazine | Compound 1d | 74 | nih.gov |

| Imidazopyrazine | Compound 2d | 47 | nih.gov |

| 1H-pyrazolo[3,4-b]pyrazine | Compound 4b | 3.2 | nih.gov |

| Azaindole | Compound 45 | 31 | nih.gov |

Vascular-Disrupting Effects

In addition to directly targeting cancer cells, some derivatives of this compound have shown potential as vascular-disrupting agents. This therapeutic strategy aims to destroy the existing tumor vasculature, thereby cutting off the supply of oxygen and nutrients to the tumor and leading to extensive tumor necrosis.

A notable example is the pyrazine derivative 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU). nih.gov In addition to its cytotoxic properties, BPU was evaluated for its antiangiogenic potential using the in vivo/ex vivo shell-less chick chorioallantoic membrane (CAM) assay. The results of this study demonstrated that BPU effectively inhibits the formation of new blood vessels in tumor tissues. nih.gov This antiangiogenic activity complements its direct anticancer effects, suggesting a dual mechanism of action that could be highly effective in cancer therapy. By disrupting the tumor's blood supply, such compounds can induce starvation and hypoxia within the tumor microenvironment, leading to a significant reduction in tumor growth and viability.

Central Nervous System (CNS) Modulatory Activities

The this compound scaffold is also a privileged structure for targeting the central nervous system, with derivatives showing significant interactions with key neurotransmitter receptors.

Neurotransmitter Receptor Interactions (e.g., 5-HT1A, D4)

Arylpiperazine derivatives, the broader class to which this compound belongs, are well-established as potent ligands for serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. nih.govcapes.gov.br

Specifically, numerous studies have highlighted the high affinity of these compounds for the 5-HT1A receptor subtype. nih.govcapes.gov.brnih.gov The 5-HT1A receptor is a key target in the treatment of anxiety and depression. nih.gov The affinity of these derivatives can be modulated by the nature of the substituent on the piperazine ring. For example, certain 4-substituted 1-arylpiperazines display very high affinity for 5-HT1A sites, with some compounds showing even higher affinity than serotonin itself. nih.gov

In addition to their interaction with serotonergic receptors, these derivatives have also been investigated for their affinity towards dopamine receptors, particularly the D4 subtype. nih.govacs.orgnih.gov The dopamine D4 receptor is an emerging target for various neurological and psychiatric disorders. Studies on 1,4-disubstituted aromatic piperazines have shown that these compounds can exhibit high selectivity for the D4 receptor. nih.gov The affinity and selectivity of these ligands are influenced by the specific substitutions on the aromatic and piperazine rings, with some derivatives showing pKi values in the nanomolar range for the D4 receptor. nih.gov

Table 3: Neurotransmitter Receptor Binding Affinities of Selected Piperazine Derivatives

| Compound Class/Derivative | Receptor | Binding Affinity (Ki, nM) | Reference |

|---|---|---|---|

| 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine | 5-HT1A | 0.6 | nih.gov |

| 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine | 5-HT1A | 0.4 | consensus.app |

| Piperidine Derivative 16 | D4 | pKi = 8.79 | nih.gov |

| Piperidine Derivative 15 | D4 | pKi = 6.12 | nih.gov |

Antipsychotic and Antidepressant Effects

The modulation of 5-HT1A and dopamine receptors by this compound derivatives forms the basis for their potential antipsychotic and antidepressant effects.

The development of atypical antipsychotic drugs often involves targeting both dopamine and serotonin receptors. nih.govnih.gov The ratio of activity at D2 and 5-HT1A receptors is considered a critical factor in determining the efficacy and side-effect profile of these drugs. nih.gov Piperazine derivatives have been extensively explored as potential antipsychotic agents due to their ability to interact with these receptors. nih.govnih.gov

The antidepressant properties of these compounds are primarily linked to their interaction with the 5-HT1A receptor. nih.gov Agonism or partial agonism at this receptor is a well-established mechanism for antidepressant action. The involvement of arylpiperazine derivatives as 5-HT1A receptor ligands makes them promising candidates for the development of novel antidepressant therapies. nih.govcapes.gov.br

Anxiolytic Properties

The anxiolytic (anti-anxiety) effects of this compound derivatives are also closely tied to their activity at 5-HT1A receptors. The 5-HT1A receptor is a key regulator of anxiety and mood, and ligands that modulate its activity often exhibit anxiolytic properties. nih.gov

In addition to the serotonergic system, other neurotransmitter systems may also be involved in the anxiolytic effects of these compounds. For example, a study on a series of pyrazino[1,2-a] nih.govacs.orgbenzodiazepine derivatives reported significant anxiolytic activity. nih.gov This suggests that the broader chemical space around the pyrazine core can be explored to develop potent anxiolytic agents.

Neuroprotective Applications

Derivatives of pyrazine have been investigated for their potential in neuroprotective applications. Certain hybrid molecules incorporating a pyrazine structure have demonstrated notable activity in preclinical studies. For instance, a nerone (B1595471) derivative that contains a pyrazine ring has been shown to significantly inhibit Poly(ADP-ribose) polymerase (PARP), with an IC₅₀ value of 77 nM. nih.gov PARP is an enzyme involved in DNA repair and cell death, and its overactivation can contribute to neuronal damage in various neurological conditions.

Furthermore, a series of pyrazine-baicalin/tetramethylpyrazine (TMP) hybrids, specifically compounds 93–95, have been reported to exhibit enhanced neuroprotective and antithrombotic activities. nih.gov These compounds showed the ability to protect PC12 cells, a cell line commonly used in neuroscience research, from death induced by hydrogen peroxide (H₂O₂), a potent oxidizing agent that causes oxidative stress. nih.gov This suggests that the neuroprotective mechanism of these pyrazine derivatives may be linked to their ability to counteract oxidative damage. nih.gov

Anti-inflammatory and Analgesic Properties

The piperazine and pyrazine scaffolds are recognized for their potential in developing new anti-inflammatory and analgesic agents. thieme-connect.comresearchgate.net Research into hybrids containing the pyrazine ring aims to create novel therapeutic agents for chronic inflammatory diseases by modulating key inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory cytokines. ieasrj.com

Detailed studies on specific piperazine derivatives have provided evidence for these activities.

LQFM-008 (4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester): This piperazine derivative has demonstrated both anti-nociceptive and anti-inflammatory effects. In a formalin test, it reduced licking time in both the neurogenic and inflammatory phases. nih.gov It also reduced paw edema in a carrageenan-induced edema test and decreased both cell migration and protein exudation in a carrageenan-induced pleurisy model. nih.gov The anti-nociceptive effect appears to be mediated through the serotonergic pathway. nih.gov

LQFM182 ((4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone): This compound showed dose-dependent anti-nociceptive activity in the acetic acid-induced writhing test and reduced pain in the second phase of the formalin test. nih.gov Its anti-inflammatory activity was confirmed in the carrageenan-induced paw edema and pleurisy tests, where it reduced the migration of polymorphonuclear cells, myeloperoxidase enzyme activity, and the levels of the pro-inflammatory cytokines IL-1β and TNF-α. nih.gov

7-Chloro-4-(piperazin-1-yl)quinoline (B128142) Derivative (Compound 5): A study of 7-chloro-4-(piperazin-1-yl)quinoline derivatives found that compound 5 (1-(4-(7-chloroquinoline-4-yl)piperazin-1-yl)-2-(4-phenylpiperazin-1-yl)ethanone) had the most potent nitric oxide (NO) inhibitory activity in RAW 264.7 macrophage cells. tbzmed.ac.ir This was associated with the inhibition of inducible nitric oxide synthase (iNOS) protein expression and reduced gene expression of inflammatory markers. tbzmed.ac.ir The compound exhibited significant peripheral analgesic effects in the writhing test and a central analgesic effect in the hot-plate test. tbzmed.ac.ir In the carrageenan-induced paw edema assay, it significantly inhibited edema and was associated with a decrease in serum NO and COX-2 levels. tbzmed.ac.ir

The research highlights that derivatives incorporating the piperazine-pyrazine scaffold can exert anti-inflammatory and analgesic effects through various mechanisms, including the inhibition of inflammatory mediators like TNF-α, IL-1β, and NO, as well as enzymes like COX. ieasrj.comnih.govtbzmed.ac.ir

Table 1: Summary of Anti-inflammatory and Analgesic Studies on Piperazine/Pyrazine Derivatives

| Compound/Derivative | Model/Test Used | Key Findings | Reference |

|---|---|---|---|

| LQFM-008 | Formalin test, Carrageenan-induced paw edema, Carrageenan-induced pleurisy | Reduced nociception in neurogenic and inflammatory phases; Reduced edema, cell migration, and protein exudation. | nih.gov |

| LQFM182 | Acetic acid-induced writhing, Formalin test, Carrageenan-induced paw edema, Pleurisy test | Dose-dependent anti-nociceptive effects; Reduced edema, cell migration, MPO activity, IL-1β, and TNF-α levels. | nih.gov |

| Compound 5 (quinoline derivative) | RAW 264.7 cells, Writhing test, Hot-plate test, Carrageenan-induced paw edema | Inhibited NO release and iNOS expression; Exhibited peripheral and central analgesic activity; Reduced edema, serum NO, and COX-2. | tbzmed.ac.ir |

| Pyridazine-piperazine hybrids | p-Benzoquinone-induced writhing test | Several compounds showed potent analgesic activity, with some being more potent than aspirin. | pcbiochemres.com |

Other Pharmacological Applications (e.g., antidiabetic, cardio-protective)

The versatility of the piperazine and pyrazine structures has led to their exploration in other therapeutic areas, notably for antidiabetic and cardioprotective effects. researchgate.net

Antidiabetic Applications: The inhibition of digestive enzymes such as α-amylase and α-glucosidase is a key strategy for managing type 2 diabetes by controlling post-meal blood sugar levels. biomedpharmajournal.org Piperazine derivatives have shown potential as inhibitors of these enzymes. biomedpharmajournal.orgnih.gov

N-Phenyl Piperazine Derivatives: A study of N-phenyl piperazine derivatives (P6, P7, and P22) showed they possess both α-amylase inhibitory and anti-inflammatory properties. biomedpharmajournal.org The compounds exhibited a dose-dependent anti-inflammatory response and significant α-amylase inhibition, suggesting their potential for developing drugs that can target both inflammation and hyperglycemia, which are often linked in diabetes. biomedpharmajournal.org

Benzimidazole (B57391) Derivatives: Novel benzimidazole derivatives incorporating morpholine (B109124) and piperazine structures have been reported as effective α-glucosidase inhibitors, an enzyme that plays a crucial role in glucose generation. nih.gov

Cardio-protective Applications: The cardioprotective effects of certain compounds are often linked to their ability to mitigate inflammation, oxidative stress, and fibrosis. mdpi.com Pyrazine derivatives have been investigated for their potential role in cardiovascular health. For example, RhoA, a protein involved in various cell signaling pathways, is considered a therapeutic target for cardiovascular disease. nih.gov Certain pyrazine derivatives containing cinnamic acid have been reported as RhoA inhibitors, indicating a potential application in this area. nih.gov The anti-inflammatory and antioxidant activities observed in many pyrazine and piperazine derivatives could also contribute to indirect cardioprotective effects. nih.govmdpi.com

Computational and in Silico Studies of 2 Bromo 5 Piperazin 1 Yl Pyrazine and Its Derivatives

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is instrumental in understanding how a ligand, such as 2-bromo-5-(piperazin-1-yl)pyrazine, might interact with a biological target, typically a protein or enzyme.

Research on pyrazine (B50134) derivatives has demonstrated the utility of molecular docking in identifying potential therapeutic targets and rationalizing biological activity. For instance, docking studies on pyrazine-thiazolidinone hybrids have been used to understand their mechanism of action against dormant Mycobacterium tuberculosis by targeting the Decaprenylphosphoryl-β-d-ribose-2'-epimerase (DprE1). nih.gov Similarly, various pyrazine derivatives have been docked against cancer-related targets like EGFR and diabetes-related targets such as aldose reductase. researchgate.net

In the context of this compound, molecular docking simulations can be employed to predict its binding affinity and interaction patterns with a range of potential targets. The pyrazine core, with its heteroaromatic nature, can participate in various interactions, including hydrogen bonds (with the nitrogen atoms acting as acceptors), π-stacking, and hydrophobic interactions. nih.gov The piperazine (B1678402) moiety can form additional hydrogen bonds and electrostatic interactions, while the bromo substituent can engage in halogen bonding.

A hypothetical docking study of this compound against a kinase target, a common target for pyrazine-containing inhibitors, might reveal key interactions.

Table 1: Hypothetical Molecular Docking Results of this compound with a Kinase Target

| Interaction Type | Interacting Residue (Example) | Distance (Å) |

| Hydrogen Bond | MET793 (hinge region) | 2.1 |

| Hydrogen Bond | LYS745 (catalytic loop) | 2.8 |

| Halogen Bond | ASP855 (DFG motif) | 3.2 |

| Pi-Pi Stacking | PHE856 (DFG motif) | 4.5 |

| Hydrophobic | LEU788, VAL726, ALA743 | - |

This table is illustrative and based on common interaction patterns of similar inhibitors.

These simulations are crucial for lead optimization, allowing for the rational design of derivatives with improved potency and selectivity. For example, by analyzing the binding mode, medicinal chemists can identify positions on the this compound scaffold where modifications could enhance interactions with the target protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are built by finding a statistical correlation between calculated molecular descriptors (physicochemical, electronic, topological, etc.) and experimentally determined activity.

For pyrazine derivatives, QSAR studies have been successfully applied to predict various biological activities. For example, 2D-QSAR models have been developed to predict the antiproliferative activity of pyrazoline derivatives, revealing the importance of specific descriptors in determining their efficacy. ijper.org Another study focused on QSAR modeling of pyrazoline derivatives as carbonic anhydrase inhibitors, where the model was used to propose new molecules with potentially remarkable inhibitory activity. nih.gov

A QSAR model for a series of this compound derivatives could be developed to predict their activity against a specific target. This would involve synthesizing a library of analogs with variations in the piperazine substituent or replacement of the bromo group, measuring their biological activity, and then calculating a range of molecular descriptors.

Table 2: Examples of Descriptors Used in QSAR Models for Pyrazine Derivatives

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

| Electronic | Highest Occupied Molecular Orbital (HOMO) Energy | Relates to the molecule's ability to donate electrons. |

| Electronic | Lowest Unoccupied Molecular Orbital (LUMO) Energy | Relates to the molecule's ability to accept electrons. |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Indicates the hydrophobicity of the molecule. |

| Topological | Wiener Index | Describes the branching of the molecular skeleton. |

| Steric | Molar Refractivity (MR) | Relates to the volume occupied by the molecule. |

A resulting QSAR equation might look like:

pIC₅₀ = c₀ + c₁(LogP) + c₂(HOMO) + c₃*(MR) + ...

where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, and c₀, c₁, c₂, and c₃ are coefficients determined by statistical regression. Such a model would be invaluable for prioritizing the synthesis of new derivatives with predicted high activity, thereby streamlining the drug discovery process.

ADME (Absorption, Distribution, Metabolism, Excretion) Profiling and Pharmacokinetic Predictions

The success of a drug candidate is not solely dependent on its potency but also on its pharmacokinetic properties, which are often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In silico ADME prediction has become an essential component of modern drug discovery, allowing for the early identification of compounds with potential liabilities.

Numerous studies have reported the in silico ADME and toxicity prediction of pyrazine derivatives. bohrium.comjohnshopkins.edu These predictions are typically based on a combination of rule-based filters (like Lipinski's rule of five) and predictive models for properties such as aqueous solubility, blood-brain barrier penetration, plasma protein binding, and interaction with metabolic enzymes like cytochrome P450s.

For this compound, a computational ADME profile can be generated to assess its drug-like properties.

Table 3: Predicted ADME Properties of this compound

| Property | Predicted Value/Range | Implication |

| Molecular Weight | 243.10 g/mol sigmaaldrich.com | Compliant with Lipinski's rule (<500) |

| LogP | 1.5 - 2.5 (estimated) | Good balance between solubility and permeability |

| Hydrogen Bond Donors | 1 | Compliant with Lipinski's rule (≤5) |

| Hydrogen Bond Acceptors | 3 | Compliant with Lipinski's rule (≤10) |

| Aqueous Solubility | Moderate to High | Favorable for absorption |

| Blood-Brain Barrier (BBB) Penetration | Low to Moderate | May limit central nervous system side effects |

| CYP2D6 Inhibition | Possible | Potential for drug-drug interactions |

| Human Intestinal Absorption | High | Good oral bioavailability expected |

These values are estimations based on the structure and data from similar compounds.

These predictions help in the early stages of drug development to flag potential issues and guide the design of derivatives with more favorable pharmacokinetic profiles. For example, if a high potential for CYP450 inhibition is predicted, modifications can be made to the molecule to reduce this liability.

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations provide detailed information about the time-dependent behavior of molecular systems. In drug discovery, MD simulations are used to study the conformational flexibility of ligands, the stability of ligand-protein complexes, and the dynamics of binding and unbinding events.

Studies on pyrazine derivatives have utilized MD simulations to gain deeper insights into their interactions with biological targets. For example, MD simulations have been used to explore the interaction between different pyrazines and human serum albumin (HSA), revealing how these compounds can alter the conformation and stability of the protein. researchgate.net

For this compound, MD simulations of its complex with a target protein can provide valuable information that is not accessible through static docking studies. These simulations can:

Assess the stability of the binding pose predicted by molecular docking.

Reveal the role of water molecules in mediating ligand-protein interactions.

Identify conformational changes in the protein upon ligand binding.

Calculate the free energy of binding, providing a more accurate estimate of binding affinity.

Table 4: Key Insights from a Hypothetical Molecular Dynamics Simulation of this compound-Protein Complex

| Parameter | Observation | Interpretation |

| Root Mean Square Deviation (RMSD) of the ligand | Stable trajectory after an initial equilibration period | The ligand remains stably bound in the active site. |

| Root Mean Square Fluctuation (RMSF) of protein residues | Increased flexibility in a specific loop region | The ligand induces a conformational change in the protein. |

| Number of Hydrogen Bonds | Fluctuates but remains high throughout the simulation | Key hydrogen bonds are maintained, contributing to stable binding. |

| Solvent Accessible Surface Area (SASA) of the ligand | Decreases upon binding | The ligand is well-buried within the binding pocket. |

These detailed dynamic insights are crucial for understanding the molecular basis of a drug's mechanism of action and for designing next-generation inhibitors with improved properties.

Quantum Chemical Calculations for Electronic Structure and Reactivity Insights

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic properties of molecules. These calculations can provide insights into a molecule's reactivity, stability, and spectroscopic properties.

DFT has been employed to study the chemical reactivity of pyrazine derivatives in various contexts. For example, DFT calculations have been used to investigate the electronic structure and reactivity of pyrazine derivatives as corrosion inhibitors, correlating quantum chemical parameters with their inhibitory efficiency. researchgate.net Such studies often involve the calculation of descriptors like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and molecular electrostatic potential (MEP).

For this compound, quantum chemical calculations can elucidate its intrinsic electronic properties.

Table 5: Illustrative Quantum Chemical Parameters for this compound

| Parameter | Calculated Value (Hypothetical) | Significance |

| HOMO Energy | -6.5 eV | Relates to the tendency to donate electrons (nucleophilicity). |

| LUMO Energy | -1.2 eV | Relates to the tendency to accept electrons (electrophilicity). |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Reflects the overall polarity of the molecule. |

| Molecular Electrostatic Potential (MEP) | Negative potential around pyrazine and piperazine nitrogens | Indicates sites for electrophilic attack and hydrogen bonding. |

The MEP map would visually highlight the electron-rich regions (the nitrogen atoms), which are likely sites for interactions with electrophiles or hydrogen bond donors, and electron-deficient regions, which are susceptible to nucleophilic attack. This information is valuable for understanding the molecule's reactivity in biological systems and for predicting its metabolic fate.

Emerging Research Frontiers and Translational Perspectives for 2 Bromo 5 Piperazin 1 Yl Pyrazine

Utility as Building Blocks for PROTACs and Targeted Protein Degraders

One of the most promising applications for 2-Bromo-5-(piperazin-1-yl)pyrazine is in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other targeted protein degraders. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.

The structure of this compound is well-suited for this application. The piperazine (B1678402) nitrogen provides a readily available attachment point for a linker, which is a critical component of any PROTAC, connecting the target-binding ligand to the E3 ligase-binding ligand. The bromopyrazine end of the molecule can be elaborated through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to append a warhead that binds to the protein of interest. While specific PROTACs directly incorporating this exact fragment are still emerging in published literature, the pyrazine (B50134) scaffold is a known component in kinase inhibitors, which are frequently used as the target-binding portion of PROTACs.

Table 1: Synthetic Utility of this compound in PROTAC Design

| Molecular Component | Role in PROTAC Synthesis | Potential Modifications |

| Piperazine Moiety | Attachment point for the linker leading to the E3 ligase ligand. | N-alkylation, N-acylation to connect various linker types (e.g., PEG, alkyl chains). |

| Bromine Atom | Reactive site for palladium-catalyzed cross-coupling reactions. | Suzuki, Sonogashira, or Buchwald-Hartwig amination to attach the target-binding warhead. |

| Pyrazine Ring | Core scaffold of the target-binding ligand. | Further functionalization to optimize binding affinity and selectivity for the target protein. |

Development as Chemical Probes for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems. The development of selective and potent chemical probes is crucial for target validation in drug discovery. This compound serves as an excellent starting point for the generation of novel chemical probes.

The synthetic tractability of this compound allows for the systematic modification of its structure to achieve high affinity and selectivity for a specific biological target. For example, the piperazine group can be derivatized to introduce reporter tags such as fluorophores or biotin, enabling the visualization and isolation of the target protein. The bromopyrazine core can be modified to create a library of analogues for screening against various targets, such as kinases or epigenetic enzymes, to identify new probes.

Applications in Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening low-molecular-weight fragments that bind to a biological target. The pyrazine and piperazine scaffolds are considered "privileged structures" in medicinal chemistry due to their frequent appearance in bioactive molecules. nih.govspacefrontiers.org

This compound and its simple derivatives are ideal candidates for an FBDD screening library. The molecule's relatively low molecular weight and synthetic accessibility allow for the creation of a diverse set of related fragments. Once a fragment hit is identified through biophysical screening methods (e.g., X-ray crystallography, NMR), the reactive bromine handle provides a clear and efficient vector for fragment evolution and optimization into a more potent lead compound. This approach allows for the exploration of chemical space around the core pyrazine-piperazine scaffold to achieve optimal target engagement.

Exploration of Novel Protein-Protein Interaction Modulators

Protein-protein interactions (PPIs) represent a large and challenging class of therapeutic targets. Developing small molecules that can disrupt or stabilize these interactions is a key goal in modern drug discovery. The rigid, heterocyclic nature of the pyrazine ring combined with the conformational flexibility of the piperazine group in this compound provides a valuable starting point for the design of PPI modulators.

The synthetic versatility of this scaffold allows for the creation of molecules with diverse three-dimensional shapes capable of fitting into the often large and shallow binding interfaces of PPIs. By building off the this compound core, medicinal chemists can append various functional groups to mimic the key amino acid residues involved in a specific PPI, leading to the development of potent and selective modulators.

Future Directions in Clinical Translation and Drug Optimization

The journey from a promising building block to a clinically approved drug is long and requires extensive optimization of pharmacological properties. For derivatives of this compound, future efforts will focus on several key areas. The piperazine moiety is a well-known pharmacophore that can be modified to improve a compound's aqueous solubility, permeability, and metabolic stability. nih.gov

Structure-activity relationship (SAR) studies on derivatives will be crucial to fine-tune their potency and selectivity while minimizing off-target effects. The pyrazine ring itself is found in several FDA-approved drugs, highlighting its clinical precedent. mdpi.com As research progresses, we can anticipate the emergence of drug candidates derived from this compound for a range of diseases, particularly in oncology where pyrazine-based kinase inhibitors have already shown significant promise. nih.govnih.gov

Table 2: Key Areas for Optimization of this compound Derivatives

| Property | Optimization Strategy | Rationale |

| Potency | SAR-guided modification of the pyrazine and appended groups. | Enhance binding affinity to the primary biological target. |

| Selectivity | Modification of substituents to exploit subtle differences in target binding sites. | Minimize off-target toxicities and side effects. |

| Pharmacokinetics | Derivatization of the piperazine nitrogen to modulate solubility and metabolism. | Improve drug absorption, distribution, metabolism, and excretion (ADME) profile. |

| Safety | Systematic toxicological screening of lead compounds. | Ensure a favorable therapeutic window for clinical development. |

Q & A

Q. What are the optimal synthetic routes for 2-bromo-5-(piperazin-1-yl)pyrazine, and how do reaction conditions influence yield?

The synthesis of this compound often involves nucleophilic substitution or cross-coupling reactions. Key steps include:

- Substitution Reactions : Bromine at the pyrazine C2 position can be replaced with piperazine under basic conditions. For example, iodine-mediated one-pot synthesis using N-alkyl piperazines and halogenated pyrazines achieves moderate yields (50–65%) at 80–100°C in DMF .